N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 6, a methyl group at position 2, and an acetamide group at position 5 makes this compound unique and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with guanidine to form 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester. This intermediate is then treated with ammonia to introduce the amino group at position 6. Finally, the ester group is converted to an acetamide group through a reaction with acetic anhydride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, hydroxyl derivatives, and acylated compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrimidine ring structure but differs in its functional groups and biological activities.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: These compounds have similar amino and oxo groups but are based on an indole rather than a pyrimidine scaffold.
Uniqueness
N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
98011-06-4 |
---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C7H10N4O2/c1-3-9-6(8)5(7(13)10-3)11-4(2)12/h1-2H3,(H,11,12)(H3,8,9,10,13) |
InChI Key |
GHSARBDFSQBRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.